(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Description
This compound is a quinoline-based methanone derivative featuring a 6-fluoro-substituted quinoline core, a 4-fluorobenzylamino group at position 4, and a piperidin-1-ylmethanone moiety at position 2. Its structural design aligns with a class of small-molecule inhibitors targeting aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cancer stem cell maintenance and chemoresistance . The fluorine atoms at positions 6 (quinoline) and 4' (benzyl) enhance metabolic stability and binding affinity through hydrophobic interactions and reduced metabolic degradation . The piperidine group contributes to solubility and modulates pharmacokinetic properties, distinguishing it from piperazine-containing analogs .
Properties
IUPAC Name |
[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-16-6-4-15(5-7-16)13-26-21-18-12-17(24)8-9-20(18)25-14-19(21)22(28)27-10-2-1-3-11-27/h4-9,12,14H,1-3,10-11,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQQQIZUZVOJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, with the molecular formula C22H21F2N3O, is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure and Properties
The compound features a quinoline core substituted with fluorobenzyl and piperidine moieties. Its structural characteristics contribute to its biological properties, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N3O |
| Molecular Weight | 381.427 g/mol |
| Purity | ≥95% |
Research indicates that this compound may exert its biological effects through multiple pathways.
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific protein kinases, which are crucial for cellular signaling pathways involved in cell proliferation and survival .
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .
Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
| Pseudomonas aeruginosa | 300 |
These results indicate that the compound exhibits moderate to good antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A recent study investigated the anticancer potential of the compound in various cancer cell lines. The results showed that it significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM .
- Tyrosinase Inhibition : Another study focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 of 0.18 µM, outperforming traditional inhibitors like kojic acid .
Comparison with Similar Compounds
Key Findings :
- Potency : The 4-hydroxy-4-phenylpiperidine analog (IC50 = 199 nM) exhibits superior ALDH1A1 inhibition compared to the cyclopropanecarbonylpiperazine derivative, likely due to enhanced hydrogen bonding with the enzyme’s catalytic site .
- Substituent Effects: The 4-fluorobenzylamino group in the target compound may balance lipophilicity and target engagement, avoiding the steric hindrance observed in bulkier 4-phenylpiperidine analogs .
- Piperidine vs. Piperazine: Piperidine-linked methanones (e.g., target compound) generally show higher metabolic stability than piperazine derivatives, as evidenced by reduced CYP450 interactions in preclinical models .
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperidine-containing compounds (e.g., target compound) demonstrate improved aqueous solubility (logP ~3.2) over analogs with methylsulfonylpiperazine (logP ~2.1), which may correlate with better oral bioavailability .
- Metabolic Stability: Fluorine substitution at the quinoline 6-position reduces oxidative metabolism in liver microsomes, as shown in analogs like 6-Fluoro-4-(4-(hydroxymethyl)-4-phenylpiperidin-1-yl)quinolin-3-ylmethanone (t1/2 > 120 min in human hepatocytes) .
Selectivity and Toxicity
- Off-Target Effects: Piperidin-1-ylmethanone derivatives exhibit lower off-target binding to hERG channels (IC50 > 10 µM) compared to piperazine analogs, suggesting a reduced cardiac toxicity risk .
- Cellular Activity: The 4-fluorobenzylamino group may enhance cancer cell permeability, as seen in related compounds with >80% uptake in ALDH1A1-overexpressing cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
